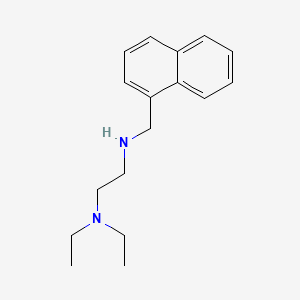
1,2-Ethanediamine, N,N-diethyl-N'-(1-naphthalenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- is a chemical compound with a complex structure that includes both ethylenediamine and naphthalene moieties
Preparation Methods
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- can be achieved through the reaction of 1-naphthylamine with 2-chloroethanamine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and other electrophiles.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound can be used in biochemical assays and as a probe for studying biological systems.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- can be compared with similar compounds such as:
1,2-Ethanediamine, N,N-diethyl-: This compound lacks the naphthalene moiety, making it less complex and potentially less versatile in certain applications.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has different substituents, which can affect its reactivity and applications.
N-(1-Naphthyl)ethylenediamine: This compound is structurally similar but may have different properties and uses.
Properties
CAS No. |
50341-69-0 |
|---|---|
Molecular Formula |
C17H24N2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H24N2/c1-3-19(4-2)13-12-18-14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11,18H,3-4,12-14H2,1-2H3 |
InChI Key |
IZWKUXAVBQJKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















